

In Vivo Efficacy: A Comparative Analysis of PS-1145 and Bortezomib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PS-1145	
Cat. No.:	B1679806	Get Quote

In the landscape of targeted cancer therapeutics, both the IKK inhibitor **PS-1145** and the proteasome inhibitor bortezomib have demonstrated significant anti-tumor activity in preclinical in vivo models. This guide provides a comparative overview of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct head-to-head in vivo studies are not publicly available, this document synthesizes findings from separate preclinical investigations to offer a parallel perspective on their therapeutic potential.

Efficacy Data Summary

The following table summarizes the in vivo efficacy of **PS-1145** and bortezomib in various tumor models. It is critical to note that these results are from independent studies and not from direct comparative trials. The experimental conditions, including tumor models, animal strains, and dosing regimens, vary between studies and should be considered when interpreting the data.



Drug	Tumor Model	Animal Model	Dosing Regimen	Key Efficacy Results
PS-1145	Nasopharyngeal Carcinoma (NPC) Xenograft	Nude Mice	3 mg/kg	Significantly suppressed subcutaneous tumor formation. [1][2]
DMBA-Induced Skin Tumor	Male Wistar Rats	50 mg/kg (intravenous)	Enhanced tumor cell apoptosis and reduced tumor progression.[3][4]	
Bortezomib	Multiple Myeloma Xenograft	SCID Mice	0.5 mg/kg (intravenous, twice weekly)	Significant inhibition of tumor growth and increased overall survival. [5]
Primary Effusion Lymphoma (PEL) Xenograft	NOD/SCID Mice	0.3 mg/kg	Induced PEL remission and extended overall survival (median survival of 32 days vs. 15 days in controls).[6]	
Prostate Cancer Xenograft	Murine Model	1.0 mg/kg (intravenous, weekly for 4 weeks)	Reduced tumor growth by 60%. [5]	
Pancreatic Cancer Xenograft	Murine Model	1.0 mg/kg (intravenous or intraperitoneal, weekly for 4 weeks)	Resulted in a 72% or 84% reduction in tumor growth, respectively.[5]	



CWR22 Prostate Cancer Xenograft	CB17 SCID Male Mice	0.8 mg/kg (intravenous, twice weekly)	Showed tumor growth inhibition consistent with cytostatic activity.
H460 Lung Cancer Xenograft	NCR-nude Mice	0.8 mg/kg (intravenous, twice weekly)	No significant antitumor activity was observed.[7]
5TGM1 Myeloma Model	C57BIKaLwRij Mice	0.5 mg/kg (3 times a week)	Significantly reduced tumor burden.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the experimental protocols used in key in vivo studies for **PS-1145** and bortezomib.

PS-1145 In Vivo Protocol (Nasopharyngeal Carcinoma Xenograft Model)

- Cell Line: C666, an Epstein-Barr virus-positive nasopharyngeal carcinoma cell line.
- Animal Model: Nude mice.
- Tumor Implantation: Subcutaneous injection of NPC cells.
- Treatment Group: PS-1145 administered at a dose of 3 mg/kg.
- Control Group: Vehicle control.
- Assessment: Tumor formation and growth were monitored to evaluate the anti-tumor effects of PS-1145.[1][2]



Bortezomib In Vivo Protocol (Prostate Cancer Xenograft Model)

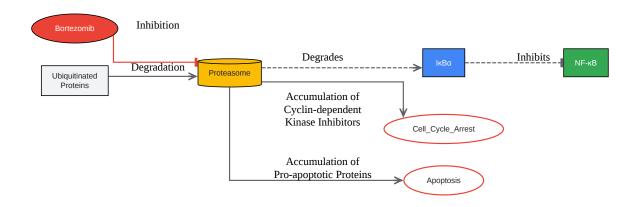
- Animal Model: Murine xenograft models of prostate cancer.
- Treatment Group: Bortezomib administered intravenously at a dose of 1.0 mg/kg weekly for 4 weeks.
- Efficacy Evaluation: Tumor growth was measured, and a 60% reduction in tumor growth was observed.[5]
- Alternative Dosing Regimen: In a separate study, bortezomib was administered at 1.0 mg/kg intravenously every 72 hours for 15 days, resulting in a 50% to 80% inhibition of tumor growth in two different xenograft models.[5]

Signaling Pathways and Experimental Workflow

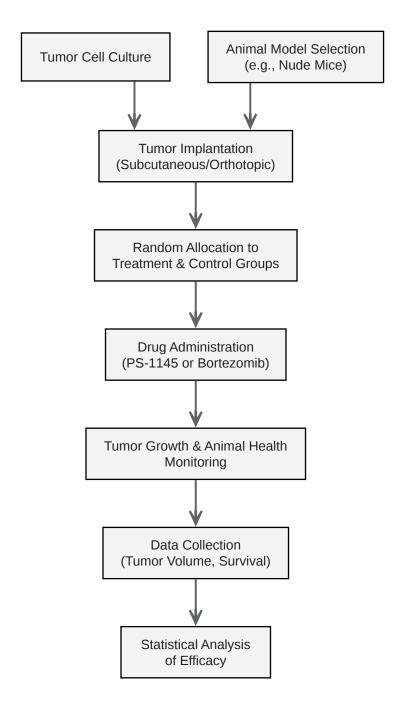
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 2. The anti-tumor function of the IKK inhibitor PS1145 and high levels of p65 and KLF4 are associated with the drug resistance in nasopharyngeal carcinoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Administration of IkB-kinase inhibitor PS1145 enhances apoptosis in DMBA-induced tumor in male Wistar rats. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [In Vivo Efficacy: A Comparative Analysis of PS-1145 and Bortezomib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679806#comparing-ps-1145-efficacy-with-bortezomib-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com